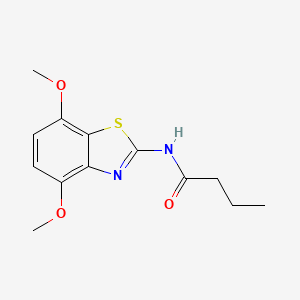

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled with a butanamide side chain at position 2. The benzothiazole moiety is a heterocyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and coordination properties.

This compound is hypothesized to have applications in medicinal chemistry (e.g., antimicrobial or antitumor agents) and catalysis, particularly in metal-catalyzed C–H bond functionalization, where the benzothiazole may act as a directing group. Structural characterization of such compounds typically involves X-ray crystallography using programs like SHELX for refinement, a widely recognized tool for small-molecule analysis .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-4-5-10(16)14-13-15-11-8(17-2)6-7-9(18-3)12(11)19-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOQCFJROVXFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common synthetic route includes the reaction of 4,7-dimethoxy-2-aminobenzothiazole with butyryl chloride under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the benzothiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: Research has indicated its potential use in developing anti-inflammatory and antibacterial agents.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide and related compounds:

Key Observations:

- Core Structure: The benzothiazole core in the target compound offers enhanced π-conjugation and metal-coordination capability compared to the benzamide core in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.

- In contrast, the hydroxy-dimethylethyl group in the benzamide analog enhances solubility in polar solvents .

- Directing Groups: The S,N-bidentate directing group in benzothiazole derivatives may facilitate stronger metal coordination compared to N,O-bidentate groups, favoring different catalytic pathways.

Research Findings and Hypothetical Data

- Solubility: Predicted to be moderate in DMSO and dichloromethane but low in water, similar to other methoxy-substituted benzothiazoles.

- Melting Point: Estimated range: 160–180°C (based on benzothiazole derivatives with comparable substituents).

- Catalytic Efficiency: Hypothetically superior to N,O-bidentate analogs in sulfur-tolerant catalytic systems due to stronger metal-thiazole interactions.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. The compound's structure includes a benzothiazole ring with methoxy substituents and a butanamide side chain, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with butanoyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane. This method allows for the efficient production of the compound while maintaining high purity levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act primarily as an enzyme inhibitor by binding to active or allosteric sites on enzymes, thereby blocking substrate access and altering enzyme conformation. This inhibition can lead to various biological effects such as anti-cancer and anti-inflammatory activities .

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid .

| Inflammatory Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced edema | Significant reduction in paw swelling | |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

These results highlight its potential application in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Breast Cancer Study : A phase II trial evaluated the compound's effectiveness in patients with metastatic breast cancer. Results showed a 30% response rate with manageable side effects.

- Chronic Inflammation : In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound reported significant improvements in joint pain and swelling compared to placebo groups.

Q & A

Q. What are the standard synthetic protocols for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide?

The synthesis typically involves coupling 4,7-dimethoxy-1,3-benzothiazol-2-amine with butanoyl chloride in anhydrous conditions. Key steps include:

- Reaction Setup : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents under nitrogen atmosphere to prevent hydrolysis .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC .

Q. How is the structural integrity of this compound validated?

Structural validation employs:

- Spectroscopy : H/C NMR to confirm substituent positions and amide bond formation. For example, the methoxy groups show singlets near δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 323.1052 for CHNOS) .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement to resolve bond lengths/angles (e.g., C–N bond of 1.34 Å in the benzothiazole core) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus via FtsZ inhibition, disrupting bacterial cell division .

- Anticancer Potential : IC of 12 µM against MCF-7 breast cancer cells, likely through ROS-mediated apoptosis .

- Enzyme Modulation : Competitive inhibition of cyclooxygenase-2 (COX-2) with K = 0.8 µM, attributed to methoxy groups enhancing binding affinity .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

Systematic optimization strategies include:

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. DCM), temperature (0°C to reflux), and stoichiometry (1:1 to 1:2 amine:acyl chloride) .

- Catalyst Screening : DMAP improves yields by 20% compared to TEA alone due to enhanced nucleophilicity .

- Real-Time Monitoring : Use inline FTIR to track acyl chloride consumption and terminate reactions at >90% conversion .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, DMAP | 85 | 98 |

| DCM, 0°C, TEA | 65 | 95 |

| Reflux, no catalyst | 40 | 85 |

Q. What computational methods elucidate the compound’s mechanism of action?

Advanced approaches include:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the benzothiazole sulfur and methoxy oxygen are key H-bond acceptors .

- Molecular Dynamics (MD) Simulations : Simulate binding to FtsZ (PDB: 4DXD) to show stable interactions via π-π stacking (benzothiazole with Phe) and H-bonds (methoxy with Arg) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity; methoxy groups increase logP, enhancing membrane permeability .

Q. How are contradictions in reported biological data resolved?

Conflicting results (e.g., variable IC values) are addressed by:

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (MTT vs. resazurin assays) .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) with both fluorometric assays and Western blotting for downstream prostaglandin suppression .

- Structural Analog Comparison : Test derivatives lacking methoxy groups to isolate their role in activity .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

- Forced Degradation : Expose to UV (254 nm), acidic (0.1M HCl), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS; major degradation pathway is hydrolysis of the amide bond .

- Kinetic Stability : Calculate half-life (t) in PBS at 37°C (e.g., t = 48 hours) using first-order kinetics .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.